molecular formula C20H24O4 B116544 4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione CAS No. 146494-40-8

4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione

Cat. No. B116544
M. Wt: 328.4 g/mol
InChI Key: OUTQNLQNBMLELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as HCT-1026 and has been the subject of several research studies to understand its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism Of Action

The mechanism of action of HCT-1026 involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in inflammation, immune response, and cell survival. The inhibition of this pathway by HCT-1026 results in reduced inflammation and cell proliferation, leading to potential therapeutic benefits.

Biochemical And Physiological Effects

HCT-1026 has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound also has antioxidant properties, which can protect cells from oxidative stress. Additionally, HCT-1026 has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent.

Advantages And Limitations For Lab Experiments

The advantages of using HCT-1026 in lab experiments include its specific mechanism of action and potential therapeutic applications. The compound has been extensively studied, and its synthesis process has been optimized to produce large quantities for research purposes. However, the limitations of using HCT-1026 in lab experiments include its potential toxicity and lack of clinical data. Further research is needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several potential future directions for research on HCT-1026. One area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of HCT-1026 analogs with improved pharmacokinetic properties. Additionally, further studies are needed to determine the safety and efficacy of HCT-1026 in clinical trials. Overall, HCT-1026 has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis method for HCT-1026 involves the reaction of 4-hydroxy-1,2-naphthoquinone with 4-(1-hydroxy-2-methylpropan-2-yl)cyclohexanol in the presence of a catalyst. The reaction is carried out under specific conditions to obtain a high yield of the desired product. The synthesis process has been optimized to produce HCT-1026 in large quantities for research purposes.

Scientific Research Applications

HCT-1026 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. Several research studies have investigated the use of HCT-1026 in various disease models, including cancer, diabetes, and neurodegenerative disorders. The compound has shown promising results in preclinical studies, and further research is being conducted to explore its potential clinical applications.

properties

CAS RN

146494-40-8

Product Name

4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

4-hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione

InChI

InChI=1S/C20H24O4/c1-20(2,11-21)13-9-7-12(8-10-13)16-17(22)14-5-3-4-6-15(14)18(23)19(16)24/h3-6,12-13,21-22H,7-11H2,1-2H3

InChI Key

OUTQNLQNBMLELC-UHFFFAOYSA-N

SMILES

CC(C)(CO)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O

Canonical SMILES

CC(C)(CO)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O

synonyms

298C80

Origin of Product

United States

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